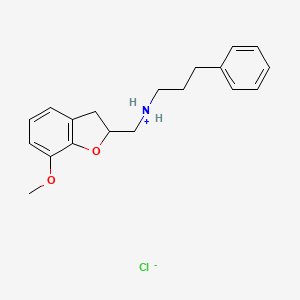

2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride

Description

2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride is a synthetic compound featuring a benzofuran scaffold substituted with a methoxy group at the 7-position and a 3-phenylpropylamine side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and analytical studies.

Properties

CAS No. |

50634-93-0 |

|---|---|

Molecular Formula |

C19H24ClNO2 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methyl-(3-phenylpropyl)azanium;chloride |

InChI |

InChI=1S/C19H23NO2.ClH/c1-21-18-11-5-10-16-13-17(22-19(16)18)14-20-12-6-9-15-7-3-2-4-8-15;/h2-5,7-8,10-11,17,20H,6,9,12-14H2,1H3;1H |

InChI Key |

KGBXFYDAOLABAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(C2)C[NH2+]CCCC3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is synthesized by nucleophilic substitution of a halogenated benzofuran derivative with an appropriate amine, followed by isolation and conversion to the hydrochloride salt. The key starting material is 2-bromomethyl-7-methoxy-2,3-dihydrobenzofuran , which undergoes substitution with 3-phenylpropylamine (γ-phenylpropylamine) in the presence of a base.

Detailed Reaction Conditions

-

- 2-bromomethyl-7-methoxy-2,3-dihydrobenzofuran

- 3-phenylpropylamine (γ-phenylpropylamine)

- Base: potassium bicarbonate (K HCO₃) or sodium bicarbonate (NaHCO₃)

Solvent: Isopropanol is used as the reaction medium.

Reaction setup: The reactants are combined in isopropanol in a reflux apparatus.

Reaction time and temperature: The mixture is heated under reflux for approximately 30 hours to ensure complete substitution.

-

- After reaction completion, the mixture is filtered to remove solids.

- The filtrate is concentrated by evaporation.

- The residue is treated with concentrated hydrochloric acid to precipitate the hydrochloride salt.

- The solid hydrochloride is isolated by filtration, washed with ethyl ether, and recrystallized from isopropanol.

-

- The hydrochloride salt is obtained as a solid with a melting point of approximately 158–160 °C.

- Elemental analysis confirms the expected composition consistent with the formula $$ C{18}H{22}NO \cdot HCl $$.

Reaction Scheme

$$

\text{2-bromomethyl-7-methoxy-2,3-dihydrobenzofuran} + \text{3-phenylpropylamine} \xrightarrow[\text{K HCO}_3]{\text{isopropanol, reflux}} \text{2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine (free base)} \xrightarrow[\text{HCl}]{\text{acid addition}} \text{Hydrochloride salt}

$$

Summary Table of Preparation Parameters and Outcomes

| Parameter | Details |

|---|---|

| Starting halide | 2-bromomethyl-7-methoxy-2,3-dihydrobenzofuran |

| Amine used | 3-phenylpropylamine (γ-phenylpropylamine) |

| Base | Potassium bicarbonate (K HCO₃) |

| Solvent | Isopropanol |

| Reaction temperature | Reflux (~80 °C) |

| Reaction time | 30 hours |

| Isolation method | Filtration, evaporation, acid precipitation |

| Acid for salt formation | Concentrated hydrochloric acid |

| Product form | Hydrochloride salt (solid) |

| Melting point of product | 158–160 °C |

| Yield | Approximately 20 g from 18 g halide (quantitative yield not explicitly stated) |

| Elemental analysis (C, H, N) | Found values closely match calculated values |

Additional Notes on Preparation and Related Compounds

The preparation method is consistent with classical nucleophilic substitution on benzylic halides in the presence of a mild base and polar protic solvent.

The free base obtained from the reaction is typically oily and is converted into a crystalline acid addition salt for stability and easier handling.

Similar preparation methods are reported for related benzofuran derivatives with different amines, indicating the general applicability of this synthetic route.

The acid addition salts can include inorganic acids such as hydrochloride, sulfate, nitrate, or organic acids like maleate, citrate, and fumarate, with hydrochloride being the most common for this compound.

Research Findings and Analytical Data

The elemental analysis data for the hydrochloride salt of 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine show close agreement between calculated and found percentages for carbon, hydrogen, and nitrogen, confirming the purity and correct molecular formula.

The melting point range of 158–160 °C for the hydrochloride salt is a reproducible physical property used to characterize the compound.

The reaction proceeds smoothly with equimolar ratios of halide and amine, and the use of potassium bicarbonate effectively neutralizes the generated hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially altering its pharmacological properties.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated compounds.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its effects on biological systems.

Medicine: Investigating its potential as a therapeutic agent.

Industry: Possible use in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Hydroxamic Acid Derivatives ()

Compounds 4–10 and 11 in share structural motifs with the target molecule, such as phenylpropyl groups and heterocyclic frameworks. For example:

- N-phenyl-2-furohydroxamic acid (11) contains a furan ring analogous to the benzofuran system in the target compound. The substitution of hydroxamic acid in 11 vs. the methylamine group in the target molecule alters polarity and hydrogen-bonding capacity, impacting solubility and receptor interactions .

- N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) includes a phenylpropyl chain and aromatic substituents, similar to the target’s 3-phenylpropyl group. However, the ureido moiety in 5 introduces additional hydrogen-bond donors, which may influence antioxidant activity compared to the target’s methoxy group .

Table 1: Key Structural and Physicochemical Comparisons

Comparison with Benazepril Hydrochloride ()

Benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, shares a phenylpropylamine side chain and heterocyclic core (benzazepine) with the target compound. Key differences include:

- Functional Groups : Benazepril’s ethoxycarbonyl group enhances its role as a prodrug, whereas the target’s methoxy group may confer antioxidant or receptor-binding properties.

Lumping Strategy for Organic Compounds ()

The lumping strategy groups structurally similar compounds to simplify reaction modeling. For example, the target compound and benazepril could be "lumped" due to shared phenylpropyl and heterocyclic motifs, reducing computational complexity in pharmacokinetic studies. However, differences in functional groups (e.g., methoxy vs. ethoxycarbonyl) would necessitate separate consideration in property-specific analyses .

Research Findings and Implications

- Antioxidant Potential: Hydroxamic acid derivatives (e.g., compound 11) exhibit radical-scavenging activity in DPPH assays, suggesting that the target compound’s methoxy group could similarly contribute to antioxidant behavior .

- Synthetic Feasibility : The synthesis routes for compounds 4–10 () involving amidation and cyclization may inform scalable production methods for the target compound.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dihydro-7-methoxy-N-(3-phenylpropyl)-2-benzofuranmethylamine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : Synthesis of benzofuran derivatives often involves coupling reactions under anhydrous conditions. For example, NaH in THF has been used to deprotonate intermediates and facilitate nucleophilic substitutions, as seen in the synthesis of structurally related benzofurans . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical. Purification via solid-phase extraction (SPE) with HLB cartridges, as described for analogous compounds, can improve yield and purity by minimizing side-product contamination . Post-synthesis characterization using NMR and mass spectrometry ensures structural fidelity.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity . Mass spectrometry (MS) provides molecular weight validation. For trace impurities, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can detect low-abundance contaminants. Glassware deactivation with dimethyldichlorosilane minimizes analyte adsorption during sample preparation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzofuran derivatives?

- Methodological Answer : Discrepancies in bioactivity data may arise from differences in assay conditions or structural modifications. Conduct comparative bioassays under standardized protocols (e.g., enzyme inhibition assays with controlled pH and temperature). Structure-activity relationship (SAR) studies, such as modifying the methoxy or phenylpropyl groups, can isolate pharmacophoric elements . Computational docking studies using software like AutoDock Vina may predict binding affinities to target receptors, helping reconcile conflicting results .

Q. What computational approaches are recommended for predicting the interaction of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model interactions with enzymes or receptors. For example, docking studies on analogous benzofuranamines revealed key hydrogen-bonding interactions with serotonin receptors . PubChem’s 3D conformer database provides structural templates for in silico screening . Validate predictions with experimental binding assays (e.g., surface plasmon resonance) to correlate computational and empirical data.

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : While GHS classification data for the specific compound is limited, structurally related amines often require precautions against inhalation and dermal exposure. Use fume hoods, nitrile gloves, and lab coats. Waste disposal should follow protocols for halogenated organic compounds, as the hydrochloride salt may release HCl under acidic conditions . Regularly monitor air quality in storage areas to prevent accidental exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.